

In-depth Technical Guide on Allyl Tribromoacetate and Related Compounds

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Compound of Interest

Compound Name: *Allyl tribromoacetate*

Cat. No.: *B15486424*

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Researchers, scientists, and drug development professionals often require detailed information on specific chemical compounds. This guide addresses the available data for **Allyl Tribromoacetate** and the closely related Allyl Bromoacetate.

Initial research indicates that a specific CAS (Chemical Abstracts Service) number for **Allyl Tribromoacetate** (IUPAC name: prop-2-enyl 2,2,2-tribromoacetate) is not readily available in public databases. This suggests that the compound is not commonly synthesized or commercially available, and as a result, in-depth technical data, including experimental protocols and signaling pathways, are limited for this specific molecule.

However, substantial information is available for the related compound, Allyl Bromoacetate, which shares a similar structural motif. This guide will provide a summary of the available data for Allyl Bromoacetate as a relevant analogue.

Quantitative Data for Allyl Bromoacetate

The following table summarizes the key physical and chemical properties of Allyl Bromoacetate.

Property	Value	Source
CAS Number	40630-84-0	PubChem
Molecular Formula	C ₅ H ₇ BrO ₂	PubChem
Molecular Weight	179.01 g/mol	PubChem
IUPAC Name	prop-2-enyl 2-bromoacetate	PubChem
Density	1.457 g/cm ³ (predicted)	ChemSrc
Boiling Point	175.2 °C at 760 mmHg (predicted)	ChemSrc

General Experimental Protocol for the Synthesis of Allyl Haloacetates

The synthesis of allyl haloacetates, such as Allyl Bromoacetate, typically involves the esterification of allyl alcohol with the corresponding haloacetyl halide or haloacetic acid. The following is a general, representative protocol.

Materials:

- Allyl alcohol
- Bromoacetyl bromide (or bromoacetic acid)
- A suitable solvent (e.g., dichloromethane, diethyl ether)
- A base (e.g., pyridine, triethylamine) to neutralize the acid byproduct

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol in the chosen solvent.
- Cool the solution in an ice bath (0 °C).

- Slowly add bromoacetyl bromide (or bromoacetic acid and a coupling agent) to the stirred solution. If a base is used, it can be added concurrently or after the addition of the bromoacetyl bromide.
- Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography).
- Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid and salts.
- The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- The solvent is removed under reduced pressure (rotary evaporation).
- The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure allyl bromoacetate.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of a specific allyl haloacetate.

Visualization of a General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an allyl haloacetate.



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General Synthesis Workflow for Allyl Haloacetates.

Due to the limited availability of specific data for **Allyl Tribromoacetate**, a more detailed technical guide cannot be provided at this time. Researchers interested in this specific compound may need to perform exploratory synthesis and characterization. The information provided for Allyl Bromoacetate serves as a valuable starting point for understanding the properties and synthesis of related allyl haloacetates.

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